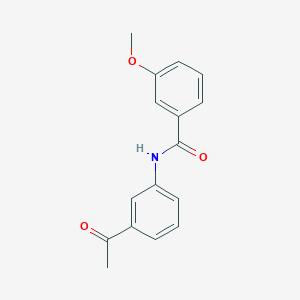

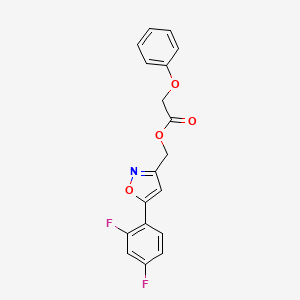

![molecular formula C10H14N2O2 B2597126 2-[(Oxan-4-yl)methoxy]pyrimidine CAS No. 2198020-42-5](/img/structure/B2597126.png)

2-[(Oxan-4-yl)methoxy]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(Oxan-4-yl)methoxy]pyrimidine” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Additionally, it has an oxan-4-yl methoxy group attached to it . Pyrimidines are a class of organic compounds that are widely used in the field of medicinal chemistry due to their biological activity .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring and an oxan-4-yl methoxy group . The pyrimidine ring is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Aplicaciones Científicas De Investigación

Crystallography and Structural Analysis

The study by Brennan et al. (1986) on the crystal structure of O4-methylthymidine, a related compound, highlights the importance of the anti-conformation of the methoxy group for potential mispairing with guanine, which could have implications in mutagenesis and drug design (Brennan et al., 1986). The detailed structural analysis provides insights into the electronic, geometric, and conformational properties of pyrimidine derivatives, which are crucial for understanding their biological interactions.

Organic Synthesis and Catalysis

Meenakshisundaram et al. (2007) explored the oxidation of 2-amino-4,6-diarylpyrimidines using a chromium(VI)–oxalic acid complex, revealing the influence of the methoxy group on the reaction kinetics and pathway. This research contributes to the field of organic synthesis by providing a more favorable pathway for reactions involving pyrimidine derivatives (Meenakshisundaram et al., 2007).

Biochemical Applications and Antiviral Activity

Hocková et al. (2003) synthesized 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with various substitutions, including methoxy groups, and evaluated their antiviral activity. This research is significant for the development of new antiviral drugs, particularly for retroviruses like HIV (Hocková et al., 2003).

Corrosion Inhibition

Yadav et al. (2015) investigated new pyrimidine derivatives as inhibitors of mild steel corrosion in acidic media. The study highlighted the role of the methoxy group in enhancing the inhibitory action, which is relevant for materials science and engineering applications (Yadav et al., 2015).

Propiedades

IUPAC Name |

2-(oxan-4-ylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-4-11-10(12-5-1)14-8-9-2-6-13-7-3-9/h1,4-5,9H,2-3,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCUXQFCDVXUHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

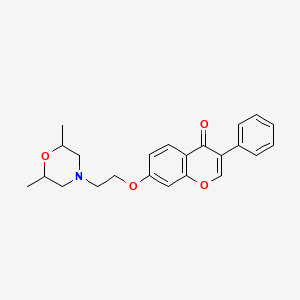

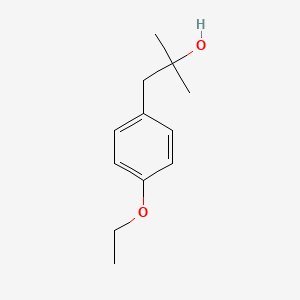

![(5-Fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2597043.png)

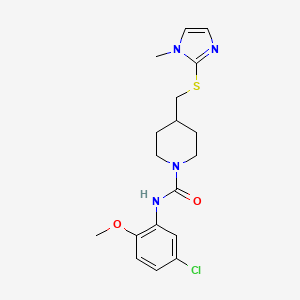

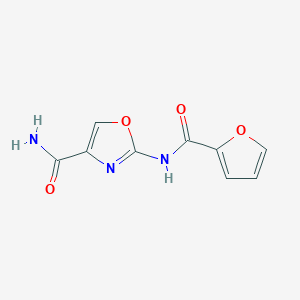

![2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2597045.png)

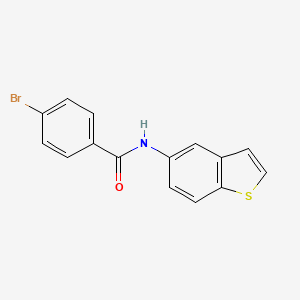

![1-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2597046.png)

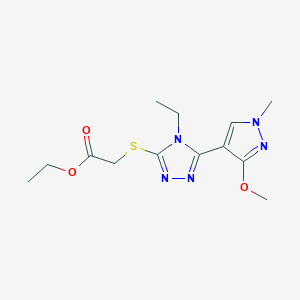

![7-((2E)but-2-enyl)-3,4,9-trimethyl-1-(2-piperidylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2597048.png)

![1-(4-fluorophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2597056.png)

![4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2597058.png)